

Application Notes: In Vitro Histamine Release Assays from Mast Cells and Basophils

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Histamine*

Cat. No.: *B1213489*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells and basophils are critical effector cells in IgE-mediated allergic reactions and other inflammatory processes.^[1] Upon activation by allergens or other stimuli, these cells undergo degranulation, releasing a host of pre-formed mediators, most notably **histamine**.^{[2][3]} The in vitro **histamine** release assay is a fundamental tool for studying the mechanisms of allergic reactions, screening for potential anti-allergic drugs, and diagnosing hypersensitivities.^{[4][5]} This document provides detailed protocols for isolating primary human basophils and mast cells, performing the **histamine** release assay, and quantifying the released **histamine** using an Enzyme-Linked Immunosorbent Assay (ELISA).

Key Applications

- Allergy Research: Investigating the cellular response to specific allergens.^[6]
- Drug Development: Screening compounds for their ability to inhibit or induce **histamine** release.^[7]
- Clinical Diagnostics: Assessing patient sensitivity to allergens as an adjunct to skin tests.^{[4][5]}

- Immunotoxicology: Evaluating the potential of novel compounds to trigger mast cell or basophil activation.

Experimental Protocols

Protocol 1: Purification of Human Basophils from Peripheral Blood

This protocol describes the isolation of basophils from whole blood using density gradient centrifugation followed by negative selection immunomagnetic separation to achieve high purity.[\[8\]](#)[\[9\]](#)

Materials:

- Heparinized whole human blood
- Percoll gradients
- PIPES/albumin/glucose (PAG) buffer
- Basophil isolation kit (negative selection via immunomagnetic beads)
- 50 mL conical tubes
- Centrifuge

Methodology:

- Blood Collection: Collect venous blood into heparin-containing tubes to prevent coagulation.
[\[5\]](#)
- Leukocyte Enrichment: Layer the whole blood onto a Percoll density gradient. Centrifuge according to the manufacturer's instructions to separate leukocytes from red blood cells and plasma. The layer containing basophils and other mononuclear cells is carefully collected.
- Immunomagnetic Negative Selection: Resuspend the enriched leukocytes in the kit-specific buffer.[\[9\]](#)

- Add the antibody cocktail, which contains antibodies against surface markers of non-basophil cells (e.g., CD2, CD3, CD14, CD16, CD19, CD56, and glycophorin A). Incubate on ice to allow antibodies to bind to contaminating cells.
- Add magnetic beads which will bind to the antibody-labeled cells.
- Place the tube in a magnetic separator. The magnetically labeled, unwanted cells will be retained in the magnetic field, while the untouched, highly pure basophils are decanted into a new tube.[9]
- Wash the purified basophils with PAG buffer and resuspend in the appropriate buffer for the **histamine** release assay. Cell purity should be assessed (e.g., via Alcian blue staining or flow cytometry) and is often >99%. [8][9]

Protocol 2: Histamine Release Assay

This protocol details the stimulation of purified basophils or mast cells to induce **histamine** release. The procedure can be adapted for use with whole blood, which simplifies the process by eliminating the need for cell purification.[5][10]

Materials:

- Purified basophils or mast cells (or heparinized whole blood)
- Release Buffer (e.g., Tyrode's buffer with Ca²⁺ and Mg²⁺)
- Stimulating Agents:
 - Positive Control: Anti-IgE antibody
 - Test Agent: Allergen or compound of interest at various concentrations
 - Negative Control: Release Buffer only (for spontaneous release)
- Total **Histamine** Control: Lysis buffer or hypotonic medium[5]
- 96-well plate or microcentrifuge tubes

- 37°C water bath or incubator
- Ice bath
- Centrifuge

Methodology:

- Assay Setup: Pipette the cell suspension (purified cells or whole blood) into appropriately labeled tubes or wells of a 96-well plate.[5][11]
- Prepare separate tubes for each condition:
 - Spontaneous Release: Add release buffer only.
 - Induced Release: Add the specific allergen or test compound at the desired final concentrations.
 - Positive Control: Add anti-IgE antibody.
 - Total **Histamine**: Add lysis buffer to a separate aliquot of cells to determine the total **histamine** content.[5]
- Incubation: Incubate all tubes (except the "Total **Histamine**" sample, which may require a longer incubation or different treatment) at 37°C for 30-60 minutes to allow for degranulation. [5][6]
- Stopping the Reaction: Stop the release reaction by placing the tubes in an ice bath.[5]
- Supernatant Collection: Centrifuge the tubes at 700 x g for 10 minutes at 4°C to pellet the cells.[5]
- Carefully collect the supernatants, which now contain the released **histamine**, for subsequent analysis. Avoid disturbing the cell pellet.

Protocol 3: Histamine Quantification by Competitive ELISA

The concentration of **histamine** in the collected supernatants is determined using a competitive ELISA. In this assay, free **histamine** in the sample competes with HRP-labeled **histamine** for binding to a limited number of anti-**histamine** antibody sites coated on a microplate.[1][12]

Materials:

- **Histamine** ELISA Kit (containing pre-coated microplate, **histamine** standards, HRP-conjugated **histamine**, wash buffer, substrate, and stop solution)
- Supernatants from the **histamine** release assay
- Microplate reader (450 nm)

Methodology:

- Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer.[1] Bring all reagents to room temperature before use.[12]
- Standard Curve: Add 50 µL of each **histamine** standard into the appropriate wells of the antibody-coated microplate.
- Samples: Add 50 µL of each supernatant sample to the wells.
- Competitive Reaction: Add 50 µL of the **Histamine**-HRP conjugate to each well.[12] The free **histamine** from the sample and the HRP-labeled **histamine** will now compete for binding to the coated antibody.
- Incubation: Cover the plate and incubate for 45-60 minutes at room temperature or 37°C, as specified by the kit protocol.
- Washing: Decant the contents of the wells and wash the plate 3-5 times with the provided wash buffer to remove all unbound material.[1]
- Substrate Addition: Add 90-100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at 37°C. A blue color will develop.[13]

- Stopping the Reaction: Add 50 μ L of stop solution (e.g., 1N HCl) to each well. The color will change from blue to yellow.[12]
- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader. The intensity of the yellow color is inversely proportional to the amount of **histamine** in the sample.[12]

Data Presentation

Data Calculation

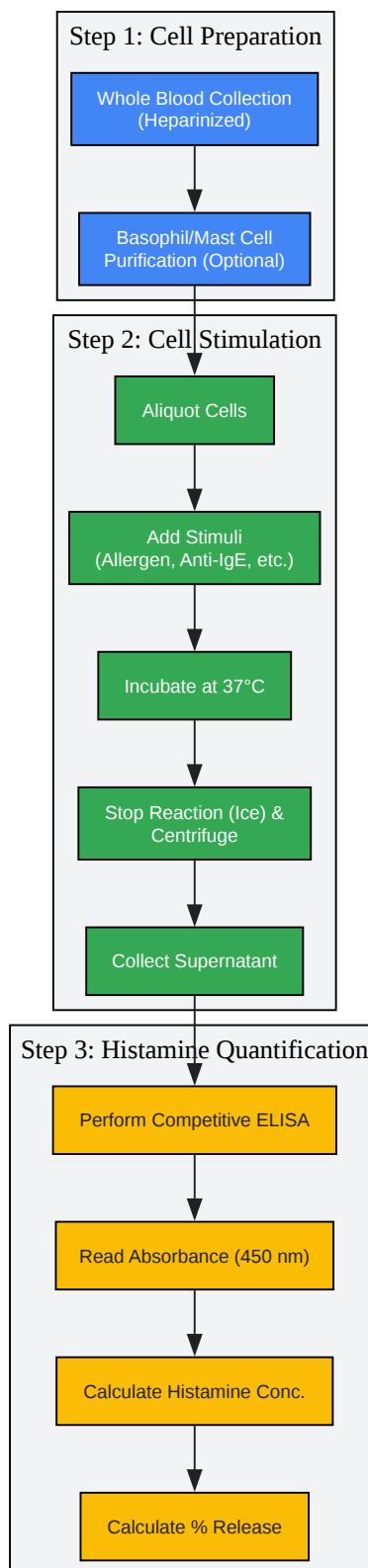
- Standard Curve: Plot the OD values of the standards against their known concentrations to generate a standard curve. A log-logit curve plot is often recommended.[12]
- **Histamine** Concentration: Use the standard curve to determine the **histamine** concentration (ng/mL) in each sample from its OD value.
- Percent **Histamine** Release: Calculate the percentage of **histamine** release for each sample using the following formula:

$$\% \text{ Histamine Release} = [(\text{Histamine}_{\text{sample}} - \text{Histamine}_{\text{spontaneous}}) / (\text{Histamine}_{\text{total}} - \text{Histamine}_{\text{spontaneous}})] \times 100$$

Representative Data Tables

Table 1: Raw Optical Density (450 nm) from **Histamine** ELISA

Sample Condition	Replicate 1	Replicate 2	Mean OD
Standard 0 ng/mL (B ₀)	1.852	1.868	1.860
Standard 2.5 ng/mL	1.421	1.435	1.428
Standard 5 ng/mL	1.055	1.039	1.047
Standard 10 ng/mL	0.680	0.692	0.686
Standard 20 ng/mL	0.415	0.405	0.410
Standard 50 ng/mL	0.211	0.219	0.215
Spontaneous Release	1.795	1.801	1.798
Total Histamine	0.355	0.361	0.358
Allergen X (1 µg/mL)	0.852	0.866	0.859
Allergen X + Inhibitor Y	1.510	1.498	1.504

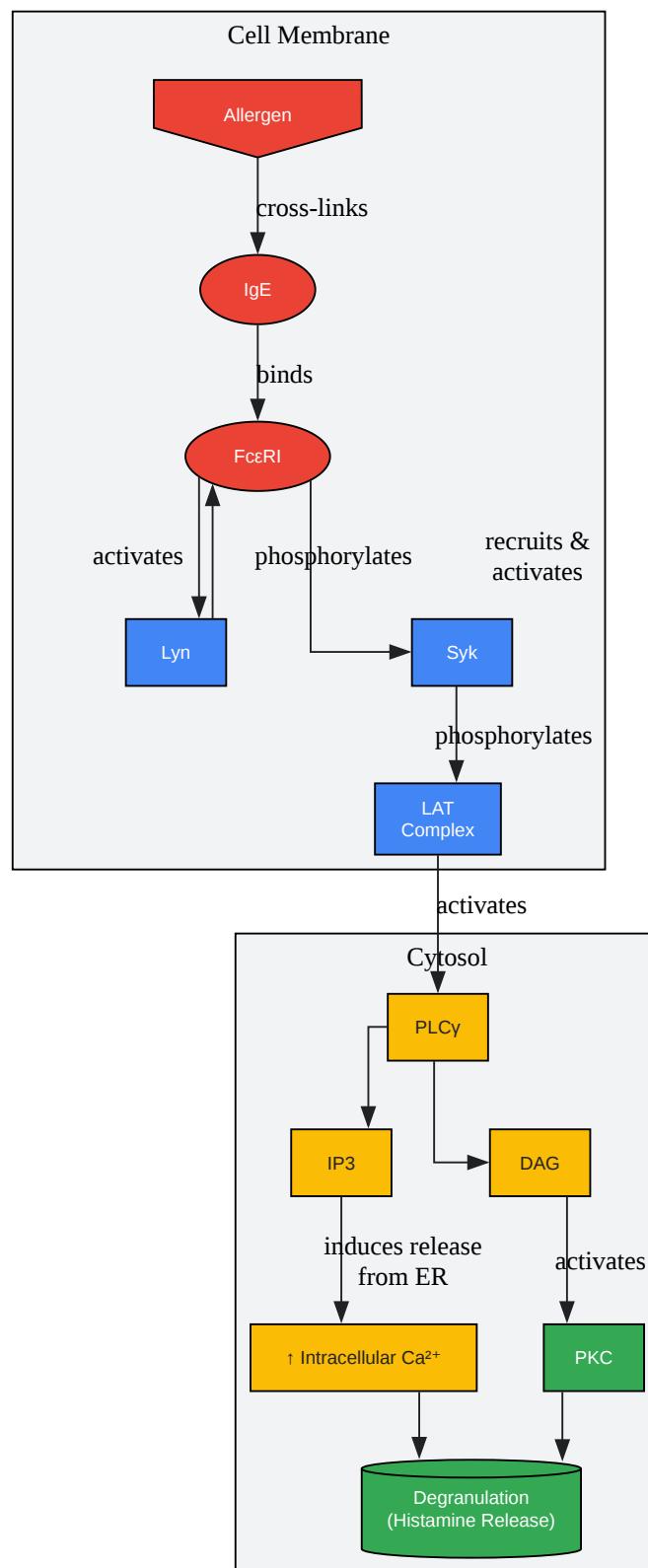

Table 2: Calculated **Histamine** Concentration and Percent Release

Sample Condition	Mean Histamine (ng/mL)	% Histamine Release
Spontaneous Release	0.8	0.0%
Total Histamine	25.5	100.0%
Allergen X (1 µg/mL)	13.5	51.4%
Allergen X + Inhibitor Y	4.2	13.8%
Anti-IgE (Positive Control)	22.1	86.2%

Visualized Workflows and Signaling Pathways

Experimental Workflow

The general workflow for an *in vitro* **histamine** release assay involves cell preparation, stimulation, and subsequent quantification of the released **histamine**.

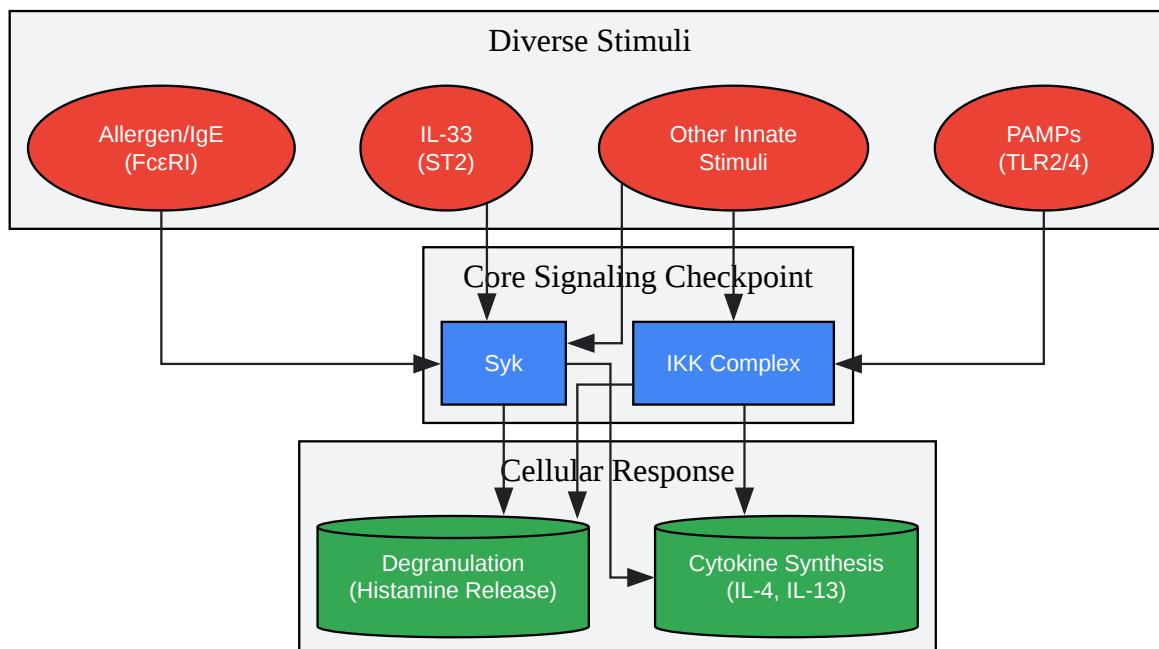


[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro **histamine** release assay.

IgE-Mediated Mast Cell Degranulation Pathway

Mast cell activation via the high-affinity IgE receptor (Fc ϵ RI) is a classical pathway leading to degranulation.^{[3][7]} Cross-linking of receptor-bound IgE by an allergen initiates a signaling cascade involving phosphorylation of key adaptor proteins and a subsequent increase in intracellular calcium.



[Click to download full resolution via product page](#)

Caption: IgE-mediated signaling pathway in mast cells.

Core Basophil Activation Signaling

Basophils can be activated by diverse stimuli, including IgE cross-linking and various cytokines. [14] Many of these distinct upstream pathways converge on a core signaling checkpoint involving the tyrosine kinase Syk and I κ B kinases (IKKs), which are crucial for degranulation and cytokine production.[15]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neogen.com [neogen.com]
- 2. Basophil Overview | Thermo Fisher Scientific - US thermofisher.com

- 3. Signal transduction and chemotaxis in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. novamedline.com [novamedline.com]
- 6. Automated histamine analysis for in vitro allergy testing. II. Correlation of skin test results with in vitro whole blood histamine release in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of human basophils and mast cells by multistep separation technique and mAb to CDw17 and CD117/c-kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Human Basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ldn.de [ldn.de]
- 11. tandfonline.com [tandfonline.com]
- 12. nwiflscience.com [nwiflscience.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. pnas.org [pnas.org]
- 15. Diverse innate stimuli activate basophils through pathways involving Syk and I κ B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vitro Histamine Release Assays from Mast Cells and Basophils]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213489#protocol-for-in-vitro-histamine-release-assay-from-mast-cells-and-basophils>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com